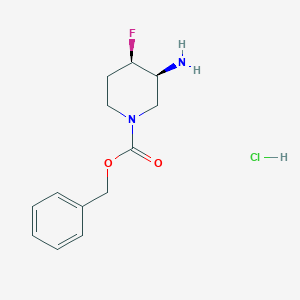
Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound with the following structure:
Structure:C14H18ClFN2O2
This compound belongs to the class of piperidine derivatives and contains both an amino group and a carboxylate ester. The benzyl group is attached to the piperidine ring, and the fluorine atom enhances its pharmacological properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride. One common approach involves the reaction of a fluorinated piperidine intermediate with benzyl chloroformate. The reaction proceeds under mild conditions and yields the desired compound.
Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or tetrahydrofuran) with the addition of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature, and the product is isolated by filtration or extraction.
Industrial Production Methods: While industrial-scale production details are proprietary, the synthesis usually involves optimization for yield, purity, and cost-effectiveness. Continuous flow microreactors have been explored for sustainable and efficient production of related compounds .
Chemical Reactions Analysis
Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride can undergo various chemical reactions:
Reduction: Reduction of the carbonyl group in the carboxylate ester can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Hydrolysis: The ester linkage can be hydrolyzed to form the carboxylic acid.
Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acids (for hydrolysis).
Scientific Research Applications
Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs targeting specific receptors.
Biological Studies: Researchers use it to explore interactions with proteins and enzymes.
Industry: It could find applications in agrochemicals or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
and benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate hydrochloride. These compounds share structural features but differ in substituents and functional groups.
Biological Activity
Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18ClFN2O2, with a molecular weight of approximately 288.74 g/mol. Its structure includes a piperidine ring with amino and fluorine substituents, which are critical for its biological interactions. The stereochemistry at positions 3 and 4 plays a crucial role in determining its activity profile.
This compound has shown potential as an enzyme inhibitor and receptor ligand . Preliminary studies indicate that it may selectively bind to various biological targets, modulating their activity. This selectivity is essential for developing therapeutic agents with reduced side effects.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound demonstrates inhibitory effects on specific enzymes involved in cancer progression and other diseases.
- Receptor Interaction : It interacts with receptors that play a role in cell proliferation and apoptosis resistance.
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways.
| Study | Cell Line | Mechanism | Results |
|---|---|---|---|
| Granchi et al. (2023) | FaDu hypopharyngeal tumor cells | MAGL inhibition | Enhanced cytotoxicity compared to bleomycin |
| Sekhar et al. (2022) | Murine melanoma | Apoptosis induction | Significant anti-proliferative effects |
Neuroprotective Effects
The compound also shows promise in neuropharmacology. Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.
| Study | Target Enzyme | Inhibition Type | Findings |
|---|---|---|---|
| Liu et al. (2022) | AChE & BuChE | Dual inhibition | Improved brain exposure and antioxidant properties |
Case Studies
Several case studies have examined the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Antitumor Activity : A study evaluated a related piperidine derivative's ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound.
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells, showing promising results in preserving cell viability.
Properties
Molecular Formula |
C13H18ClFN2O2 |
|---|---|
Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1 |
InChI Key |
RZHUCBOTPKCYGH-LYCTWNKOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















